molecular formula C23H22N2O4 B2438609 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide CAS No. 922127-57-9

2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide

Cat. No. B2438609
CAS RN: 922127-57-9
M. Wt: 390.439
InChI Key: ZDJBZYIXSVMYGJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Techniques

Research into compounds such as dibenzo[b,f]-1,4-oxazepine and related derivatives often involves sophisticated synthetic routes and analytical techniques. For example, the spectrophotometric determination of dibenzo[b,f]-1,4-oxazepine, a compound with a somewhat related chemical backbone, utilizes diazotization cleavage followed by a coupling reaction. This demonstrates the complex synthetic methodologies and analytical techniques applied in the study and characterization of such compounds (Halámek, Kobliha, & Földesi, 1993).

Heterocyclic Chemistry and Drug Development

The synthesis of heterocyclic compounds, which include tetrahydro-5H-benzazepine derivatives and their analogs, showcases the ongoing interest in developing new pharmacologically active molecules. These studies often aim to explore structure-activity relationships and potentially discover new therapeutic agents. For instance, compounds synthesized from 3,4-dihydro-1(2H)-naphthalenone have been evaluated for their analgesic activity, indicating the relevance of such chemical structures in medicinal chemistry research (Sawa et al., 1975).

Photophysical and Electroluminescence Studies

Organotin compounds derived from Schiff bases, including those related to naphthoxazoles, are investigated for their potential in organic light emitting diodes (OLEDs). Such research highlights the applications of these compounds in material science, particularly in the development of new electroluminescent materials (García-López et al., 2014).

Antimicrobial and Antifungal Activities

The study of dihydro-2H-benzo and naphtho-1,3-oxazine derivatives emphasizes the antimicrobial potential of compounds within this chemical domain. Such research is vital for discovering new agents with efficacy against pathogenic microbes and fungi, contributing to the ongoing search for novel antimicrobial and antifungal therapies (Mathew et al., 2010).

properties

IUPAC Name

2-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-28-20-10-8-15-6-4-5-7-17(15)21(20)22(26)24-16-9-11-19-18(14-16)23(27)25(2)12-13-29-19/h4-11,14H,3,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBZYIXSVMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)OCCN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.